molecular formula C17H20F3N3S B12701600 Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)-9-(trifluoromethyl)- CAS No. 257891-73-9

Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)-9-(trifluoromethyl)-

Cat. No.: B12701600
CAS No.: 257891-73-9
M. Wt: 355.4 g/mol
InChI Key: IOGYPSYQXAJPDC-UHFFFAOYSA-N
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Description

Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)-9-(trifluoromethyl)- is a complex organic compound that belongs to the class of imidazo-benzodiazepines This compound is characterized by its unique structure, which includes a trifluoromethyl group, a thione group, and a tetrahydrobenzodiazepine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)-9-(trifluoromethyl)- typically involves multi-step organic reactions. The process begins with the preparation of the imidazo-benzodiazepine core, followed by the introduction of the trifluoromethyl group and the thione group. Common reagents used in these reactions include trifluoromethylating agents, thionating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, temperature control systems, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)-9-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)-9-(trifluoromethyl)- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)-9-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-one: Lacks the thione group and has different chemical properties.

    Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-sulfone: Contains a sulfone group instead of a thione group.

    Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thiol: Contains a thiol group instead of a thione group.

Uniqueness

Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)-9-(trifluoromethyl)- is unique due to its combination of a trifluoromethyl group, a thione group, and a tetrahydrobenzodiazepine ring system. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

CAS No.

257891-73-9

Molecular Formula

C17H20F3N3S

Molecular Weight

355.4 g/mol

IUPAC Name

11-methyl-10-(3-methylbut-2-enyl)-6-(trifluoromethyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2-thione

InChI

InChI=1S/C17H20F3N3S/c1-10(2)4-5-22-9-12-6-13(17(18,19)20)7-14-15(12)23(8-11(22)3)16(24)21-14/h4,6-7,11H,5,8-9H2,1-3H3,(H,21,24)

InChI Key

IOGYPSYQXAJPDC-UHFFFAOYSA-N

Canonical SMILES

CC1CN2C3=C(CN1CC=C(C)C)C=C(C=C3NC2=S)C(F)(F)F

Origin of Product

United States

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